N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The benzo[c][1,2,5]thiadiazole moiety is a significant structural component, known for its applications in various fields such as organic electronics, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as tetrakis(triphenylphosphine)palladium(0) and solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include zinc cyanide for cyanation, and various palladium catalysts for coupling reactions. The conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation reactions typically yield cyano derivatives, while oxidation reactions may produce sulfoxides or sulfones .
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: It is being investigated for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[c][1,2,5]thiadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[c][1,2,5]thiadiazole derivatives, such as:
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Known for their use as fluorophores and visible light organophotocatalysts.
Benzothiadiazole vs. iso-Benzothiadiazole: These compounds have been studied for their electrochemical and optical properties.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-benzyl-5-oxomorpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-16-11-25-10-15(22(16)9-12-5-2-1-3-6-12)18(24)19-13-7-4-8-14-17(13)21-26-20-14/h1-8,15H,9-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHDXWCKJLRITQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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